molecular formula C24H22N4O4S2 B2407567 4-[benzyl(methyl)sulfamoyl]-N-(6-acetamido-1,3-benzothiazol-2-yl)benzamide CAS No. 683260-80-2

4-[benzyl(methyl)sulfamoyl]-N-(6-acetamido-1,3-benzothiazol-2-yl)benzamide

Cat. No.: B2407567
CAS No.: 683260-80-2
M. Wt: 494.58
InChI Key: MAWDCGXZCZBMEF-UHFFFAOYSA-N
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Description

4-[benzyl(methyl)sulfamoyl]-N-(6-acetamido-1,3-benzothiazol-2-yl)benzamide is a complex organic compound that features a benzothiazole ring, an acetamide group, and a sulfonamide group

Properties

IUPAC Name

N-(6-acetamido-1,3-benzothiazol-2-yl)-4-[benzyl(methyl)sulfamoyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4O4S2/c1-16(29)25-19-10-13-21-22(14-19)33-24(26-21)27-23(30)18-8-11-20(12-9-18)34(31,32)28(2)15-17-6-4-3-5-7-17/h3-14H,15H2,1-2H3,(H,25,29)(H,26,27,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAWDCGXZCZBMEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[benzyl(methyl)sulfamoyl]-N-(6-acetamido-1,3-benzothiazol-2-yl)benzamide typically involves multi-step organic reactionsThe final step involves the sulfonamide formation through a reaction with benzyl and methyl amines under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-[benzyl(methyl)sulfamoyl]-N-(6-acetamido-1,3-benzothiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, where nucleophiles replace the benzyl or methyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new nucleophilic groups replacing the original ones.

Scientific Research Applications

4-[benzyl(methyl)sulfamoyl]-N-(6-acetamido-1,3-benzothiazol-2-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[benzyl(methyl)sulfamoyl]-N-(6-acetamido-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets. The benzothiazole ring can intercalate with DNA, while the sulfonamide group can inhibit enzymes by mimicking the substrate. These interactions can disrupt cellular processes, leading to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(benzo[d]thiazol-2-yl)pyrazine-2-carboxamide
  • N-(1H-benzo[d]imidazol-2-yl)pyrazine-2-carboxamide
  • N-acetyl-N-(1,3-thiazol-2-yl)acetamide

Uniqueness

4-[benzyl(methyl)sulfamoyl]-N-(6-acetamido-1,3-benzothiazol-2-yl)benzamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both the benzothiazole and sulfonamide groups allows for diverse interactions with biological targets, making it a versatile compound for research and development .

Biological Activity

4-[benzyl(methyl)sulfamoyl]-N-(6-acetamido-1,3-benzothiazol-2-yl)benzamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a benzyl(methyl)sulfamoyl group attached to a benzamide core, with a 6-acetamido-1,3-benzothiazole moiety. Its molecular structure can be represented as follows:

C25H24N4O4S2\text{C}_{25}\text{H}_{24}\text{N}_{4}\text{O}_{4}\text{S}_{2}

This structural complexity suggests diverse interactions with biological targets, making it a candidate for further investigation in drug development.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various signaling pathways. The sulfamoyl group enhances binding affinity, while the benzothiazole moiety may influence the compound's pharmacological profile by modulating enzyme activity or receptor interactions.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

  • Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties. It has shown efficacy in inhibiting the growth of certain cancer cell lines, as evidenced by assays such as the Sulforhodamine B (SRB) assay .
  • Anti-inflammatory Effects : The compound's structural components may also contribute to anti-inflammatory activity, potentially through modulation of inflammatory pathways.

Research Findings and Case Studies

A review of available literature reveals several key findings regarding the biological activity of this compound:

  • In Vitro Studies : In vitro assays have demonstrated that this compound inhibits cell proliferation in various cancer cell lines. For instance, it was observed to reduce viability in lung cancer cells significantly .
  • Mechanistic Insights : Investigations into its mechanism of action revealed that the compound may induce apoptosis in cancer cells by promoting oxidative stress and activating specific apoptotic pathways.
  • Comparative Studies : When compared to other known anticancer agents, this compound exhibited a favorable profile with lower toxicity levels while maintaining efficacy against tumor cells .

Data Table: Summary of Biological Activities

Biological ActivityAssay TypeResultReference
AnticancerSRB AssaySignificant inhibition
Anti-inflammatoryCytokine Release AssayReduced cytokine levels
Apoptosis InductionFlow CytometryIncreased apoptotic cells

Q & A

Q. Reference Methods :

StepReagents/ConditionsYield (%)Reference
1NaH, THF, 0–25°C60–75
2DMAP, DCM, RT45–60
3DMF, 80°C, 12h50–70

How is the compound characterized structurally?

Basic
Structural confirmation requires a combination of spectroscopic and analytical techniques:

  • NMR : 1^1H and 13^13C NMR identify proton environments (e.g., sulfamoyl protons at δ 3.1–3.3 ppm, benzothiazole aromatic protons at δ 7.5–8.2 ppm) .
  • IR : Key peaks include N-H stretches (3250–3350 cm1^{-1}), C=O (1680–1700 cm1^{-1}), and S=O (1150–1250 cm1^{-1}) .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion ([M+H]+^+) and fragmentation patterns .

Advanced Tip : Use X-ray crystallography to resolve ambiguities in regiochemistry or hydrogen bonding (e.g., sulfamoyl group orientation) .

What in vitro assays are used for preliminary bioactivity screening?

Q. Basic

  • Antioxidant Activity : DPPH radical scavenging assay (IC50_{50} values; compare to ascorbic acid controls) .
  • Cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} determination .
  • Enzyme Inhibition : Kinase or protease inhibition assays (e.g., fluorescence-based assays with recombinant enzymes) .

Q. Data Example :

AssayResult (IC50_{50})Reference
DPPH scavenging45–65 μM
HeLa cytotoxicity12–18 μM

How can sulfamoylation reaction yields be optimized?

Q. Advanced

  • Solvent Selection : Use DCM over THF for better sulfonyl chloride stability .
  • Catalysis : Add DMAP (0.1–0.5 eq) to enhance nucleophilicity of the amine .
  • Temperature Control : Maintain 0–5°C during sulfamoylation to minimize side reactions .

Q. Yield Improvement :

ConditionYield (%)Reference
Without DMAP30–40
With DMAP (0.3 eq)55–65

How to resolve contradictions between antioxidant and cytotoxic activity data?

Advanced
Contradictions may arise from off-target effects or assay interference. Mitigate via:

  • Dose-Response Curves : Confirm activity across multiple concentrations (e.g., 1–100 μM).
  • ROS Detection : Use fluorescent probes (e.g., DCFH-DA) to validate antioxidant mechanisms .
  • SAR Analysis : Modify substituents (e.g., replace acetamido with nitro groups) to decouple activities .

Example : In benzothiazin-2-yl acetamides, methyl groups at C3/C4 enhanced cytotoxicity but reduced antioxidant capacity .

Which structural modifications impact bioactivity in SAR studies?

Q. Advanced

  • Benzothiazole Core : Electron-withdrawing groups (e.g., -NO2_2) at C6 improve cytotoxicity but reduce solubility .
  • Sulfamoyl Group : N-Benzyl substitution enhances metabolic stability vs. N-methyl .
  • Acetamido Linker : Replacement with carboxamide reduces cellular uptake .

Q. Advanced

  • Docking Studies : Use AutoDock Vina to model interactions with target enzymes (e.g., kinases) .
  • DFT Calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to guide sulfamoyl group optimization .
  • MD Simulations : Assess conformational stability in aqueous environments (e.g., 100 ns trajectories) .

How to address regioselectivity challenges during synthesis?

Q. Advanced

  • Protecting Groups : Temporarily protect the benzothiazole NH with Boc to direct sulfamoylation to the benzamide .
  • Directed ortho-Metalation : Use lithiation (e.g., LDA) to functionalize specific positions .

Case Study : DMAP-mediated coupling reduced byproducts from 25% to <5% in sulfamoylation .

How to assess stability under physiological conditions?

Q. Advanced

  • pH Stability : Incubate in buffers (pH 2–9) and monitor degradation via HPLC .
  • Plasma Stability : Test in human plasma (37°C, 24h) to estimate half-life .

Q. Data :

ConditionHalf-Life (h)Reference
pH 7.4, 37°C8.2
Human plasma4.5

What ecological considerations apply to disposal?

Q. Advanced

  • Biodegradation : Use OECD 301F assay to assess mineralization in activated sludge .
  • Aquatic Toxicity : Conduct Daphnia magna acute toxicity tests (LC50_{50}) .

Guideline : Follow EPA protocols for sulfonamide waste disposal to prevent groundwater contamination .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.